d[Arg4]AVP
Description
Historical Context of Arginine Vasopressin (AVP) Analogue Development
The history of AVP analogue development is closely linked to the understanding of AVP's structure and function. Following the isolation and synthesis of AVP in 1953, researchers began exploring modifications to the peptide sequence to understand the relationship between structure and biological activity nih.gov. Early efforts focused on altering specific amino acid residues to identify sites critical for receptor binding and activation.
The cloning and characterization of AVP receptors (V1a, V1b, and V2) in the 1980s marked a significant milestone, providing clearer targets for analogue design nih.gov. This allowed for the rational design of compounds with increased selectivity for particular receptor subtypes, aiming to isolate specific physiological effects while minimizing off-target interactions nih.govwikipedia.org.
Over the decades, various peptide and non-peptide analogues acting as agonists or antagonists of AVP receptors have been designed and synthesized nih.gov. These developments have led to the identification of analogues with diverse pharmacological profiles, contributing to both research tools and potential therapeutic agents nih.gov. The development of AVP analogues continues to be an active area of research, seeking compounds with improved activity, selectivity, and pharmacokinetic properties nih.govwikipedia.orggoogle.com.
Rationale for D-Amino Acid Substitutions in Peptidic Hormone Analogues: The Case of d[Arg4]AVP
The incorporation of D-amino acids into peptide sequences is a deliberate strategy in analogue design, offering several potential advantages nih.govmdpi.com. Unlike the L-amino acids that predominantly constitute naturally occurring proteins and peptides, D-amino acids have a different stereochemistry at the alpha carbon oup.com. This structural difference can significantly impact the peptide's properties.
One of the primary rationales for substituting L-amino acids with their D-enantiomers is to enhance resistance to enzymatic degradation nih.govmdpi.comfrontiersin.orgresearchgate.net. Proteases, enzymes that cleave peptide bonds, typically exhibit high specificity for peptides composed of L-amino acids researchgate.netmdpi.com. The presence of a D-amino acid can disrupt the recognition and cleavage by these enzymes, leading to increased metabolic stability and a longer half-life in biological systems nih.govmdpi.comfrontiersin.orgresearchgate.net. This is particularly relevant for peptide hormones like AVP, which can be rapidly metabolized in vivo derangedphysiology.com.
In the specific case of this compound, the substitution of L-arginine with D-arginine (B556069) at position 4 is explored to potentially leverage these advantages. This modification can influence the peptide's conformation and its interaction with AVP receptors and metabolizing enzymes. Research into this compound and other analogues with D-amino acid substitutions aims to understand how these changes affect binding affinity, receptor selectivity, and in vivo stability acs.orgnih.govacs.orgnih.govdrugbank.com.
Studies on various peptides have demonstrated that D-amino acid substitutions can indeed improve stability against proteolytic attack mdpi.comfrontiersin.orgresearchgate.netmdpi.comnih.gov. For instance, the introduction of D-amino acids has been shown to restore peptide stability in the presence of human serum and enhance resistance to enzymes like trypsin and chymotrypsin (B1334515) mdpi.comresearchgate.netmdpi.com. This improved stability can translate to prolonged activity in a biological environment mdpi.com.
Furthermore, D-amino acid substitutions can influence peptide conformation and potentially alter receptor interactions nih.govnih.govnih.gov. While some substitutions may maintain or even enhance activity, others can disrupt secondary structures and lead to a loss of activity nih.govnih.gov. The effect of a D-amino acid substitution is highly dependent on its position within the peptide sequence and the specific amino acid involved nih.govnih.gov.
Research on this compound specifically has investigated its binding and functional properties on AVP receptor subtypes. Studies have evaluated its affinity and agonist activity on human and rat V1a, V1b, and V2 receptors acs.orgacs.orgnih.govdrugbank.com. These investigations provide insights into how the D-arginine substitution at position 4 impacts the pharmacological profile compared to native AVP and other analogues. For example, this compound has been reported to have high affinity for and act as a selective agonist for the human V1b receptor in some studies, although its selectivity can vary depending on the species and receptor subtype studied acs.orgacs.orgnih.govdrugbank.com. It has also been shown to exhibit V1b and V2 agonism in functional tests on human receptors drugbank.com.
The synthesis of this compound and related analogues is typically achieved using solid-phase peptide synthesis methods, which allow for the precise incorporation of specific amino acids, including D-enantiomers, at desired positions within the peptide chain acs.orgacs.orgnih.govdrugbank.com.
Detailed research findings on this compound often involve evaluating its binding affinities to different receptor subtypes and assessing its functional activity through various bioassays. These studies contribute to the broader understanding of structure-activity relationships in AVP analogues and the potential utility of D-amino acid substitutions in designing peptides with desired pharmacological properties.
Below is a table summarizing some reported binding and functional data for this compound and related analogues on human vasopressin receptors.
| Peptide | Human V1a Receptor Binding (Ki, nM) | Human V1b Receptor Binding (Ki, nM) | Human V2 Receptor Binding (Ki, nM) | Human V1b Receptor Functional Activity | Human V2 Receptor Functional Activity |
| This compound | Data Available | High Affinity acs.orgnih.govdrugbank.com | Data Available | Agonist acs.orgnih.govdrugbank.com | Agonist drugbank.com |
| Other d[X4]AVP Analogues | Varied | Varied drugbank.com | Varied | Varied drugbank.com | Varied drugbank.com |
Note: Specific Ki values and functional data can vary depending on the experimental conditions and the specific study. "Data Available" indicates that data exists in the referenced sources but specific numerical values are not extracted here to avoid presenting potentially conflicting or out-of-context data without full experimental details.
The inclusion of D-arginine at position 4 in this compound represents a strategic chemical modification aimed at influencing its pharmacological profile, particularly in terms of receptor interactions and potentially metabolic stability, within the complex landscape of arginine vasopressin analogues.
Structure
2D Structure
Properties
Molecular Formula |
C47H68N16O11S2 |
|---|---|
Molecular Weight |
1097.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H68N16O11S2/c48-36(65)23-33-43(72)62-34(45(74)63-19-6-11-35(63)44(73)59-29(9-4-17-54-46(50)51)39(68)56-24-37(49)66)25-76-75-20-16-38(67)57-31(22-27-12-14-28(64)15-13-27)41(70)60-32(21-26-7-2-1-3-8-26)42(71)58-30(40(69)61-33)10-5-18-55-47(52)53/h1-3,7-8,12-15,29-35,64H,4-6,9-11,16-25H2,(H2,48,65)(H2,49,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,50,51,54)(H4,52,53,55)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
NZPQDNABVFGPNI-POFDKVPJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Receptor Binding Profiles and Selectivity of D Arg4 Avp
Vasopressin Receptor Subtypes: V1a, V1b, V2, and Oxytocin (B344502) Receptor (OT) Interactions
The vasopressin receptor subtypes (V1a, V1b, and V2) and the oxytocin receptor are the primary targets for AVP and its analogues nih.govfrontiersin.org. The V1a receptor is predominantly found in vascular smooth muscle and mediates vasoconstriction, though it is also present in other tissues like the liver, brain, and uterus nih.govfrontiersin.org. The V1b receptor is primarily located in the anterior pituitary and is involved in the regulation of adrenocorticotropic hormone (ACTH) release, with expression also noted in the brain, kidney, and adrenal medulla nih.govfrontiersin.org. The V2 receptor is primarily located in the renal collecting ducts and mediates the antidiuretic effect of AVP by increasing water reabsorption nih.govfrontiersin.orgmdpi.comportlandpress.com. The oxytocin receptor is found in tissues such as the uterus, mammary gland, and brain, mediating various reproductive and behavioral effects frontiersin.org.
The interaction of d[Arg4]AVP with these receptors determines its specific pharmacological actions. Studies have investigated the binding affinities of this compound to these different receptor subtypes to understand its selectivity profile researchgate.netacs.orgnih.govnih.gov.
Receptor Binding Affinity Studies of this compound
Receptor binding affinity studies are essential for characterizing the interaction between a ligand, such as this compound, and its target receptors. These studies typically involve competing the test compound against a radiolabeled known ligand for binding sites on receptor preparations. The results are often expressed as inhibition constants (Ki values), which represent the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.
Binding affinity studies can be conducted using membrane preparations from tissues that naturally express the vasopressin and oxytocin receptors acs.orgresearchgate.netnih.gov. This approach utilizes receptors in their native lipid environment, which can be relevant for understanding in vivo interactions. For instance, studies have used membrane preparations from rat liver (rich in V1a receptors), kidney (rich in V2 receptors), and anterior pituitary (rich in V1b receptors) to assess binding affinities researchgate.net.
Another common method for evaluating receptor binding affinity is using stably transfected cell lines, such as Chinese Hamster Ovary (CHO) cells, that are engineered to express specific human or rodent vasopressin or oxytocin receptor subtypes acs.orgnih.govnih.gov. This approach allows for the study of individual receptor subtypes in isolation, minimizing potential interference from other receptor types present in native tissues. Functional studies, such as measuring the accumulation of inositol (B14025) phosphate (B84403) or the activity of adenylyl cyclase, are also performed on these cell lines to assess the downstream effects of ligand binding acs.org.
Receptor Selectivity Assessments of this compound Across Mammalian Species
The selectivity of this compound for different vasopressin and oxytocin receptor subtypes can vary across mammalian species nih.gov. This species difference is an important consideration in pharmacological research.
Studies have investigated the binding affinities of this compound to human V1a, V1b, V2, and OT receptors, often using stably transfected cell lines nih.gov. Modifications at the fourth amino acid position of dAVP, such as the substitution with D-arginine (B556069) in this compound, can significantly impact affinity for human V1a, V2, and OT receptors, while often maintaining high affinity for the human V1b receptor nih.gov. This can lead to enhanced selectivity for the human V1b receptor compared to other human vasopressin and oxytocin receptors nih.gov.
The receptor selectivity profile of this compound in rodents, particularly rats, can differ from that observed in humans acs.orgnih.gov. While some analogues with modifications at position 4 show high affinity and selectivity for the human V1b receptor, they may not exhibit the same selectivity profile in rats acs.orgnih.gov. For example, some analogues selective for the human V1b receptor have been shown to be potent antidiuretic agonists in the rat, indicating significant activity at the rat V2 receptor acs.orgnih.gov. This highlights striking species differences in receptor selectivity for position 4 analogues of [deamino-Cys(1)] arginine vasopressin nih.gov.
Based on available data, this compound has been reported to have a Ki value of 0.2 nM in a rat V1b receptor assay idrblab.net. It has also been noted to exhibit both V1b and V2 agonism in functional tests in the context of human receptors researchgate.net.
Summary of Selected Binding Affinity Data (Ki values in nM)
| Compound | Rat V1b Receptor idrblab.net |
| This compound | 0.2 |
Summary of Functional Observations
| Compound | Human V1b Receptor | Human V2 Receptor |
| This compound | Agonism researchgate.net | Agonism researchgate.net |
Structure Activity Relationship Sar Studies of D Arg4 Avp Analogues
Impact of Amino Acid Substitutions at Position 4 of dAVP
Modifications at position 4 of [deamino-Cys1] arginine vasopressin (dAVP) have been shown to significantly influence receptor affinity and selectivity, particularly for the human V1b receptor. researchgate.netnih.gov
Role of Side Chain Length and Branching in V1b Receptor Selectivity
The length and branching of the aliphatic side chain at position 4 of dAVP appear to be a key structural requirement for optimal human V1b receptor selectivity. researchgate.netnih.gov This suggests that the spatial arrangement and hydrophobic nature conferred by these side chains are crucial for specific interactions with the V1b receptor binding site, while simultaneously disfavoring binding to other receptor subtypes.
Impact of Amino Acid Substitutions at Position 8 (e.g., Lysine, Ornithine, Diaminobutyric Acid, Diaminopropionic Acid)
The amino acid at position 8 of vasopressin analogues, typically Arginine in AVP, plays a crucial role in receptor activation. ucl.ac.uk Its basic nature and side chain length are critical for maximal receptor activation. ucl.ac.uk
Studies involving substitutions at position 8, including Lysine (Lys), Ornithine (Orn), Diaminobutyric Acid (Dab), and Diaminopropionic Acid (Dap), have been conducted, often in conjunction with modifications at position 4. acs.orgresearchgate.net For example, incorporating Lys, Orn, Dab, and Dap at position 8 in d[X4]AVP analogues (where X is a substitution at position 4) has revealed that the effect on rat V1b receptor affinity is highly dependent on the amino acid structure at position 4 and the number of aliphatic carbons at position 8. acs.org
When Leucine occupies position 4 in dAVP, position 8 can accommodate a variety of basic amino acids while retaining affinity. acs.org This highlights a potential interplay between residues at positions 4 and 8 in determining receptor interactions.
Conformational Studies and Ligand-Receptor Interactions
Conformational studies using techniques like NMR spectroscopy and molecular modeling are essential for understanding how the three-dimensional structure of vasopressin analogues relates to their biological activity and interaction with receptors. researchgate.netnih.gov
Analysis of β-Turn Structure Formation in the Cyclic Region of AVP Analogues
NMR, X-ray, and theoretical studies have indicated that a favorable conformation in the cyclic region of AVP and its analogues involves the formation of a β-turn structure, often on residues 2-3 or 3-4. psu.edu This β-turn is considered fundamental for the biological activity of this peptide family. psu.edu The probability of β-turn formation can be influenced by factors such as the introduction of a D-amino acid residue in the N-terminal fragment. psu.edu Studies on oxytocin (B344502) analogues, which share structural similarities with vasopressin, also suggest the importance of β-turns (e.g., at positions 3 and 4, or 7 and 8) for activity. acs.org
Studies on Coordination Abilities with Metal Ions (e.g., Cu(II))
Vasopressin and its analogues can interact with metal ions, such as Cu(II). psu.edunih.govnih.govrsc.orgresearchgate.net The cyclic structure formed by the disulfide bridge between Cys-1 and Cys-6 in AVP is crucial for its ability to form stable complexes with Cu(II) ions. psu.edunih.gov This pre-organization of the peptide backbone facilitates the favorable arrangement of donor atoms, leading to the formation of strong metal complexes, often involving four nitrogen atoms (4N coordination). psu.edu
The strength of metal ion binding is sensitive to modifications in the peptide sequence. psu.edu For instance, replacing the L-amino acid at position 4 with a D-enantiomer can significantly decrease the stability of Cu(II) complexes. psu.edu The interaction of the guanidine (B92328) moiety of Arginine at position 4 with other residues, such as naphthalene (B1677914) in modified analogues, can also distinctly increase the stability of certain complexes. psu.eduresearchgate.net Hydrophobic residues, like Tyr2 and substituted residues at position 3, can also contribute to the stability of the metal site through hydrophobic protection. psu.eduresearchgate.net
The presence of a disulfide bond influences the coordination of Cu(II) ions, although the sulfur atoms themselves are typically not involved in the final 4N complex coordination. psu.edunih.gov The coordination mode can involve the N-terminal amino group and amide nitrogens. nih.govrsc.org Metal ion binding may also influence the peptide conformation. psu.edu
Molecular and Cellular Mechanisms of D Arg4 Avp Action
Agonistic and Partial Agonistic Properties of d[Arg4]AVP Analogues
Studies have evaluated the agonistic and partial agonistic properties of this compound and related analogues on different vasopressin and oxytocin (B344502) receptor subtypes. Research indicates that this compound can exhibit agonism at both V1b and V2 receptors, although its selectivity and efficacy can vary depending on the species and the specific functional assay employed. acs.orgnih.govresearchgate.net For instance, this compound has been reported to have high affinity and act as a selective agonist for the human V1b receptor. acs.orgnih.gov However, in rat models, these peptides were subsequently shown to be potent antidiuretic agonists, indicating V2 receptor activity as well, and thus were not selective V1b agonists in rats. acs.org This suggests that the agonistic or partial agonistic nature of this compound can be context-dependent, influenced by the receptor subtype and the biological system under investigation. The functional studies have revealed that, depending on the AVP/OT receptor, a given d[X4]AVP analogue may behave as a full agonist or as a partial agonist. nih.gov
G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation
Vasopressin receptors (V1a, V1b, and V2) are GPCRs that mediate their physiological effects by coupling to different intracellular signaling pathways. mdpi.comnih.govguidetopharmacology.org The binding of an agonist to a GPCR induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. wikipedia.orgbmglabtech.com This activation triggers a cascade of intracellular events. wikipedia.org
Adenylyl Cyclase Activation and Cyclic Adenosine (B11128) Monophosphate (cAMP) Production (V2 Receptor Pathway)
The vasopressin V2 receptor is primarily found in the kidneys, specifically on the basolateral membrane of renal tubular cells, particularly in the collecting duct. mdpi.comnih.gov Activation of the V2 receptor by agonists like AVP or certain analogues leads to the stimulation of adenylyl cyclase. nih.govnih.govfrontiersin.orgmyendoconsult.comexplorationpub.com Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.org The resulting increase in intracellular cAMP levels is a key second messenger in the V2 receptor signaling pathway. nih.govnih.govfrontiersin.orgmyendoconsult.comexplorationpub.comwikipedia.org Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins. nih.govexplorationpub.com In the context of renal function, this pathway is crucial for water reabsorption, as it promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing their permeability to water. nih.govfrontiersin.orgmyendoconsult.comexplorationpub.com Research indicates that this compound can trigger coupling between the human V2 receptor and adenylyl cyclase. nih.gov
Phosphatidylinositol Hydrolysis and Intracellular Calcium Ion (Ca2+) Mobilization (V1a/V1b Receptor Pathways)
The vasopressin V1a and V1b receptors are primarily coupled to the phosphatidylinositol hydrolysis pathway. mdpi.comnih.govguidetopharmacology.orgnih.govmdpi.com Upon agonist binding, these receptors activate phospholipase C, typically via Gq proteins. guidetopharmacology.orgidrblab.net Phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comguidetopharmacology.org IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca2+), leading to an increase in cytosolic Ca2+ concentration. mdpi.comguidetopharmacology.orgnih.govmdpi.comnih.gov DAG, along with Ca2+, activates protein kinase C (PKC). guidetopharmacology.org This signaling cascade is involved in various cellular responses, including smooth muscle contraction, glycogenolysis, and the release of hormones such as ACTH from the anterior pituitary. mdpi.comnih.govguidetopharmacology.orgmdpi.com Both V1a and V1b receptors activate the phosphatidylinositol hydrolysis pathway and mobilize intracellular Ca2+. mdpi.comnih.gov
Receptor-Effector Coupling Mechanisms: The Role of Position 4 in G-Protein Interactions
The amino acid at position 4 in the structure of AVP analogues plays a significant role in their binding affinity, selectivity, and the subsequent coupling to specific G proteins and effector pathways. nih.gov Modifications at this position can influence the interaction between the hormone-receptor complex, the heterotrimeric G protein, and downstream effectors like adenylyl cyclase or phospholipase C. nih.gov Studies on d[X4]AVP analogues, where X represents different amino acids at position 4, have demonstrated that modifications at this site can drastically reduce affinity for certain receptor subtypes (V1a, V2, and OT receptors) while maintaining or enhancing affinity and selectivity for others (e.g., human V1b receptor). nih.gov This suggests that the nature of the residue at position 4 is critical in determining which G protein the receptor preferentially couples with upon ligand binding, thereby directing the cellular response towards the cAMP pathway (via Gs coupling, typically for V2) or the phosphatidylinositol hydrolysis pathway (via Gq coupling, typically for V1a and V1b). nih.govguidetopharmacology.org
Cellular Models for Functional Evaluation of this compound
Various cellular models are employed to investigate the functional properties and mechanisms of action of this compound and its analogues. These models allow for the assessment of receptor binding, signaling pathway activation, and downstream cellular responses in a controlled environment. Commonly used cellular models include:
Chinese Hamster Ovary (CHO) Cells: CHO cells are frequently used as they can be easily transfected to stably express specific human or rat vasopressin and oxytocin receptor subtypes. acs.orgnih.govresearchgate.netdoi.orgacs.org This allows for the evaluation of ligand binding affinity and functional activity (e.g., cAMP production or intracellular Ca2+ mobilization) mediated by a single receptor subtype without interference from other receptor types. acs.orgnih.govresearchgate.net
Rat Anterior Pituitary Cells: These cells naturally express V1b receptors and are a relevant model for studying the effect of AVP analogues on ACTH release. researchgate.netresearchgate.netnih.govnih.gov Studies using cultured rat anterior pituitary cells have shown that AVP and certain analogues can stimulate ACTH secretion. researchgate.netnih.gov
Bovine Chromaffin Cells: Bovine chromaffin cells are another model that naturally expresses V1b receptors and is used to investigate the effect of AVP analogues on catecholamine release. researchgate.netresearchgate.net Research has demonstrated that d[Cha4]AVP, a related analogue, stimulated basal catecholamine release from bovine chromaffin cells. researchgate.netresearchgate.net
These cellular models provide valuable insights into the receptor interactions and intracellular signaling pathways modulated by this compound and related compounds.
Preclinical Pharmacological Investigations of D Arg4 Avp
Neuroendocrine System Modulation by d[Arg4]AVP in Animal Models
Based on the available scientific literature, detailed preclinical investigations focusing specifically on the modulation of the neuroendocrine system by this compound in animal models have not been extensively reported. Research has largely centered on the parent compound, Arginine Vasopressin (AVP), which is known to play a significant role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.comfrontiersin.org AVP, in conjunction with the corticotropin-releasing hormone (CRH), stimulates the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland. frontiersin.orgnih.gov This, in turn, stimulates the adrenal cortex to release glucocorticoids like corticosterone (B1669441). mdpi.comnih.gov AVP also influences the release of catecholamines. nih.govnih.gov However, specific data for the this compound analogue in these neuroendocrine functions are not available in the reviewed literature.
Stimulation of Adrenocorticotropic Hormone (ACTH) Secretion
Specific studies detailing the direct effects of this compound on the stimulation of Adrenocorticotropic Hormone (ACTH) secretion in animal models are not prominently available in existing research. The parent molecule, AVP, is a well-established secretagogue for ACTH, often working synergistically with CRH to elicit a full ACTH response from the anterior pituitary corticotrophs. frontiersin.orgnih.gov
Influence on Corticosterone Secretion
There is a lack of specific preclinical data examining the direct influence of this compound on corticosterone secretion. As ACTH is the primary stimulant for corticosterone release from the adrenal glands, any potential effect of this compound on corticosterone would likely be secondary to its influence on ACTH secretion. nih.gov
Effects on Catecholamine Release
Preclinical studies dedicated to the effects of this compound on catecholamine (e.g., norepinephrine, epinephrine) release have not been identified in the reviewed literature. Centrally administered AVP has been shown to activate sympathoadrenal outflow, leading to increased plasma levels of noradrenaline and adrenaline in conscious rats. nih.gov
Renal System Responses: Antidiuretic Activity in Preclinical Models
The primary physiological role of AVP is the regulation of water reabsorption in the kidneys, an effect mediated by V2 receptors in the renal collecting ducts. nih.govcvphysiology.com This action increases water permeability, leading to reduced urine output (antidiuresis). cvphysiology.comwikipedia.org The analogue this compound has been synthesized and evaluated for its antidiuretic properties.
Comparative Studies with Native Arginine Vasopressin (AVP)
In a study comparing the biological activities of AVP analogues where the glutamine residue in position 4 was replaced with arginine, this compound was synthesized and its antidiuretic activity was assessed. The research found that its parent non-deaminated analogue, [Arg4]AVP, demonstrated approximately the same antidiuretic activity as native AVP. However, the deamination at position 1 to create this compound resulted in an unexpected and significant decrease in antidiuretic potency. Specifically, this compound retained only about 50% of the antidiuretic activity of AVP. nih.gov
Table 1: Comparative Antidiuretic Activity of Vasopressin Analogues
| Compound | Antidiuretic Activity (Compared to AVP) |
|---|---|
| Arginine Vasopressin (AVP) | 100% (Reference) |
| [Arg4]AVP | ~100% |
In Vitro Osmotic Water Permeability Studies in Renal Tubules
Specific in vitro studies measuring the direct effect of this compound on osmotic water permeability in isolated renal tubules are not detailed in the available literature. The mechanism for AVP-induced water permeability involves binding to V2 receptors, triggering a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells. nih.govnih.govscilit.com This process is what directly increases the osmotic water permeability of the tubular cells. nih.govnih.gov Given that this compound exhibits antidiuretic activity, albeit reduced, it is presumed to act via a similar mechanism, but direct experimental confirmation in isolated tubules is lacking.
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| d[Arg4]Arginine-Vasopressin | This compound |
| Arginine Vasopressin | AVP |
| Adrenocorticotropic Hormone | ACTH |
| Corticosterone | |
| Catecholamines | |
| Norepinephrine | |
| Epinephrine | |
| Corticotropin-releasing hormone | CRH |
| Aquaporin-2 | AQP2 |
| [Arg4]arginine-vasopressin | [Arg4]AVP |
Cardiovascular System Effects: Vasopressor Activity in Animal Models
The cardiovascular effects of this compound and its analogues have been a subject of scientific inquiry, particularly concerning their vasopressor activities. These investigations are crucial for understanding the structure-activity relationships that govern the interaction of these peptides with vasopressin receptors, which ultimately influences their impact on blood pressure.
Analysis of Pressor Responses to this compound Analogues
The substitution of the glutamine residue at position 4 of arginine vasopressin (AVP) with other amino acids has been shown to significantly alter the peptide's biological activity. One key analogue in this series is [Arg4]AVP, where an additional arginine residue is incorporated.
In preclinical studies, [Arg4]AVP demonstrated approximately 40% of the pressor activity of the parent hormone, AVP. nih.gov This indicates that while the substitution is tolerated for maintaining some level of vasopressor function, it leads to a notable reduction in potency.
Further modifications to the [Arg4]AVP structure have been explored. The deamination of the N-terminal cysteine to yield this compound, a modification that often enhances activity in other vasopressin analogues, unexpectedly resulted in a decrease in antidiuretic activity. nih.gov Another analogue, [1-thiocyclohexaneacetic acid1,arginine4]arginine-vasopressin (d(CH2)5[Arg4]AVP), exhibited low pressor effects. nih.gov These findings highlight the intricate relationship between the chemical structure of these analogues and their physiological effects on the cardiovascular system.
Table 1: Pressor and Antidiuretic Activities of this compound and Related Analogues
| Compound | Pressor Activity (% of AVP) | Antidiuretic Activity |
|---|---|---|
| [Arg4]AVP | ~40% | Similar to AVP |
| This compound | Not specified | Decreased (approx. 50%) |
Investigation of Hypotensive Vasopressin Peptides
In contrast to the pressor effects typically associated with vasopressin analogues, a series of peripherally acting, selective hypotensive vasopressin peptides have also been discovered and investigated. These peptides are of interest for their potential to induce vasodilation and lower blood pressure.
One such novel hypotensive peptide is d(CH2)5[D-Tyr(Et)2,Arg3,Val4,Arg7,Eda9]AVP (HYPO-AVP). In conscious, unrestrained Sprague-Dawley rats, intravenous infusions of HYPO-AVP produced dose-related decreases in blood pressure. At lower doses, the fall in blood pressure was associated with a significant increase in total peripheral conductance, while at higher doses, it was linked to a substantial decrease in cardiac output. This suggests a complex mechanism of action that may involve interactions with a putative vasodilating vasopressin receptor.
Further structure-activity relationship studies have been conducted on a series of these hypotensive peptides. The vasodepressor potencies of these analogues provide insights into the structural modifications that enhance or diminish their hypotensive effects. These investigations are crucial for the development of more potent and selective vasodepressor peptides, which could serve as valuable pharmacological tools and potentially lead to new classes of anti-hypertensive agents.
Table 2: Cardiovascular Effects of a Novel Hypotensive Vasopressin Peptide in Rats
| Compound | Effect on Blood Pressure | Mechanism of Action |
|---|
Comparative Pharmacology of D Arg4 Avp with Other Vasopressin Analogues
Pharmacological Profile Comparison with Native Arginine Vasopressin (AVP)
Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH) or argipressin, is a naturally occurring nonapeptide hormone primarily involved in regulating fluid balance through its action on renal V2 receptors and blood pressure through V1a receptors in vascular smooth muscle. wikipedia.orgcvpharmacology.com AVP also interacts with V1b receptors in the pituitary and oxytocin (B344502) receptors. nih.govsigmaaldrich.com
d[Arg4]AVP is a synthetic analogue of AVP with a substitution at position 4. Research has investigated how this modification alters its pharmacological profile compared to native AVP. Studies have shown that this compound exhibits different binding affinities and functional activities at the various vasopressin receptor subtypes (V1a, V1b, and V2) compared to AVP. nih.gov While AVP is a potent agonist for both V1a and V2 receptors, the introduction of Arginine at position 4 in this compound leads to a modified receptor interaction profile.
Early research comparing [Arg4]AVP (which differs from this compound by the absence of deamination at position 1) with AVP indicated that [Arg4]AVP showed similar antidiuretic activity to AVP but reduced pressor activity. nih.gov Deamination, as present in this compound, was unexpectedly found to decrease antidiuretic activity in this early study. nih.gov More recent studies have provided a more detailed picture of this compound's interaction with specific receptor subtypes.
Comparison with Other Synthetic Analogues (e.g., d[Cha4]AVP, d[Leu4]AVP, d[Orn4]AVP, d[Arg4,Dab8]VP)
The synthesis of various vasopressin analogues aims to develop compounds with altered selectivity and potency for specific vasopressin receptor subtypes. This compound has been compared to other synthetic analogues with modifications at position 4, such as d[Cha4]AVP, d[Leu4]AVP, and d[Orn4]AVP, as well as analogues with modifications at multiple positions, like d[Arg4,Dab8]VP.
Studies evaluating the binding and functional properties of these analogues on different vasopressin receptor subtypes have revealed distinct pharmacological profiles. For instance, d[Cha4]AVP, d[Leu4]AVP, d[Orn4]AVP, and this compound have been reported to have high affinity and act as selective agonists for the human V1b receptor. nih.govacs.orgnih.gov However, their selectivity can vary depending on the species and receptor subtype. nih.govacs.org
Research indicates that modifications at position 4 of deamino-[Cys1]arginine vasopressin can significantly impact affinity for human V1a, V2, and oxytocin receptors. nih.gov Replacement of the Gln4 residue with aliphatic or positively charged amino acids, such as Arginine in this compound, can lead to reduced affinity for these receptors compared to the V1b receptor, contributing to V1b selectivity in humans. nih.gov
Further modifications, such as those at position 8, as seen in d[Arg4,Dab8]VP, can further refine the pharmacological profile. For example, replacing the Arg8 residue in this compound with Lys or Orn has been shown to enhance antidiuretic activity. acs.org Conversely, replacing Arg8 with Dab8 in this compound reduced antidiuretic activity in one study. acs.org
Comparative studies often involve evaluating the binding affinities (Ki values) or functional potencies (EC50 or IC50 values) of these analogues at different receptor subtypes in various assay systems, such as cell lines expressing specific receptors or isolated tissues. These data provide valuable insights into the structure-activity relationships of vasopressin analogues.
Analysis of Cross-Species Pharmacological Profile Differences
The pharmacological profiles of vasopressin analogues, including this compound, can exhibit significant differences across species. This is due to variations in the amino acid sequences and expression levels of vasopressin receptor subtypes in different organisms. sigmaaldrich.com
Studies have shown that analogues that are selective agonists for a particular receptor subtype in one species may not exhibit the same selectivity in another species. nih.govacs.org For example, d[Cha4]AVP, d[Leu4]AVP, d[Orn4]AVP, and this compound were found to have high affinity and be selective agonists for the human V1b receptor. nih.govacs.org However, these same peptides were subsequently shown to be potent antidiuretic agonists in the rat, indicating they are not selective V1b agonists in this species. nih.govacs.org This highlights the importance of evaluating the pharmacological properties of vasopressin analogues in the specific species of interest for research or potential therapeutic applications.
Advanced Analytical Techniques in D Arg4 Avp Research
Chromatographic Methods for Purity Assessment and Identification (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the analysis of peptide compounds such as d[Arg4]AVP. HPLC is widely employed for assessing the purity of synthesized peptides and identifying individual components within a sample. skpharmteco.comchromatographyonline.com The principle involves separating components based on their differential partitioning between a stationary phase and a mobile phase.
For peptides, reverse-phase HPLC is commonly used, often coupled with detectors such as UV-Vis or Diode Array Detectors (DAD) to monitor eluting peaks. chromatographyonline.comsepscience.com Peak purity analysis using techniques like PDA detection helps to determine the spectral homogeneity across a chromatographic peak, indicating whether a single compound or multiple co-eluting compounds are present. chromatographyonline.comsepscience.com While UV-based methods provide valuable insights, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more definitive assessment of purity by differentiating co-eluting substances based on their mass-to-charge ratio. sepscience.comresearchgate.net This is particularly useful for detecting low-level impurities that might not be resolved by UV detection alone. sepscience.com
HPLC has also been utilized in the purification of vasopressin analogues, demonstrating its importance in obtaining highly pure samples for downstream studies. psu.edu Furthermore, HPLC analysis can be employed to monitor the stability of peptide compounds, for instance, by detecting degradation products of radiolabeled ligands like [3H]DDAVP. nih.gov
Spectroscopic Techniques for Structural Elucidation and Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
Spectroscopic methods play a vital role in determining the molecular structure and characteristics of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of peptides. nih.gov Studies on vasopressin and its analogs, including d-arginine (B556069) vasopressin (DAVP), have utilized NMR spectroscopy, often in membrane-mimicking environments, to understand their conformation, which is crucial for their interaction with receptors. nih.gov NMR data can reveal structural features such as beta-turns, which are typical in vasopressin-like peptides. nih.gov
Mass Spectrometry (MS) is another indispensable tool for the characterization of peptide compounds. It provides information about the molecular weight and fragmentation pattern of a peptide, aiding in its identification and confirmation of its amino acid sequence. researchgate.net LC-MS/MS, which combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry, is a critical technique for identifying and quantifying structurally related impurities in peptide samples. researchgate.net Advanced MS techniques, such as intact mass spectrometry with electron transfer dissociation, can even be used to characterize the disulfide cleavage pathways of therapeutic peptides. chemrxiv.org MS analysis offers sensitive sequence determination and impurity analysis based on precise mass measurements. researchgate.net
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are considered a gold standard for quantitatively measuring the affinity of a ligand for its target receptor. giffordbioscience.com These assays are crucial for understanding the interaction of this compound with vasopressin receptors. The principle involves using a radioactively labeled ligand (radioligand) that binds specifically to the receptor. giffordbioscience.comoncodesign-services.com
There are different formats of radioligand binding assays, including competitive, saturation, and kinetic assays. giffordbioscience.com Competitive binding assays are used to determine the relative affinity (expressed as Ki values) of an unlabeled compound, such as this compound, by measuring its ability to inhibit the binding of a fixed concentration of a radiolabeled ligand to the receptor. giffordbioscience.comoncodesign-services.com Saturation binding assays, on the other hand, are used to determine the total number of binding sites (Bmax) and the affinity (Kd) of the radioligand itself. giffordbioscience.comnih.gov Kinetic assays provide information about the rates of association and dissociation of the ligand from the receptor. giffordbioscience.comnih.gov
Radioligand binding assays are highly sensitive and robust, making them suitable for characterizing receptors and determining their distribution in various tissues or cell preparations. giffordbioscience.comnih.gov For instance, [3H]1-desamino-8-D-arginine vasopressin ([3H]DDAVP), a related vasopressin analog, has been successfully used as a radioligand to study vasopressin V2 receptors in rat kidney membranes, demonstrating the applicability of this technique to vasopressin receptor research. nih.gov
Functional Bioassays for In Vitro and In Vivo Activity Measurement
Functional bioassays are essential for assessing the biological activity and efficacy of this compound, both in isolated biological systems (in vitro) and in living organisms (in vivo). These assays measure the downstream effects of ligand-receptor interaction, providing insights into the compound's pharmacological profile. bioassay-online.comfyonibio.comveedalifesciences.com
In vitro functional bioassays often utilize cell-based systems that express the target receptor. These assays are considered more physiologically relevant than simple binding assays as they can reflect the complexities of cellular responses, including signal transduction pathways activated by receptor binding. fyonibio.comveedalifesciences.com For example, in vitro bioassays using mouse Leydig Tumor Cells (mLTC) have been developed to measure the effects of hormones and GPCR ligands, including AVP, on intracellular signaling, such as cAMP production. mdpi.com Studies have shown that AVP can exert a dose-dependent effect on the cAMP response in mLTC cells. mdpi.com
In vivo bioassays provide a more comprehensive assessment of a compound's activity within a complex biological system. veedalifesciences.com They can evaluate systemic effects and therapeutic potential. For instance, studies on vasopressin analogs like d[Cha4]AVP have been conducted in vivo in rats to assess their effects on hormone secretion (e.g., ACTH and corticosterone) and antidiuretic activity. researchgate.net These in vivo studies provide crucial data on the functional consequences of administering the peptide analog.
Computational and Theoretical Studies in Peptide Design and Ligand-Receptor Interactions
Computational and theoretical approaches play an increasingly important role in the research and development of peptide analogs like this compound. These methods can complement experimental studies by providing insights into peptide structure, dynamics, and interactions with receptors at a molecular level.
Computational methods are utilized in the design of novel peptides, including those containing D-amino acids. arxiv.orgnih.gov Structure-guided computational approaches can be employed to design peptides with desired binding properties for specific targets. nih.gov
Furthermore, computational studies, such as molecular dynamics simulations, can investigate the conformational behavior of peptides in different environments, including membrane-mimicking conditions, which are relevant for understanding their interaction with membrane-bound receptors. nih.gov These simulations can provide detailed information about the flexibility and preferred conformations of the peptide. nih.gov
Theoretical calculations can also be used to explore the impact of structural modifications on the properties of peptide analogs, such as their ability to bind metal ions. psu.edu Computational approaches can help to elucidate the molecular basis of ligand-receptor interactions, including identifying key residues involved in binding and activation. researchgate.netbiorxiv.org This information can serve as a structural template for the rational design of improved ligands with enhanced potency and selectivity. biorxiv.org Computational prediction methods can accelerate the discovery and optimization of bioactive peptides by identifying promising candidates and guiding experimental efforts. researchgate.net
Current Research Challenges and Future Directions for D Arg4 Avp Research
Strategies for Achieving Enhanced Species-Specific Receptor Selectivity
A significant hurdle in utilizing vasopressin analogues for research is the variability in receptor selectivity observed across different species. While d[Arg4]AVP and other analogues such as d[Cha4]AVP, d[Leu4]AVP, and d[Orn4]AVP have demonstrated high affinity and selectivity for the human V1b receptor, their selectivity profiles can differ in commonly used animal models like rats. nih.govacs.org For instance, these peptides have shown potent antidiuretic activity in rats, indicating interaction with the V2 receptor in addition to the V1b receptor, thus lacking V1b selectivity in this species. acs.orgacs.org
Future research is critically focused on developing strategies to enhance species-specific V1b receptor selectivity. Modifications at positions 4 and 8 of the deamino-[Cys1]arginine vasopressin structure have emerged as a key strategy to address this challenge. acs.org Studies have successfully identified analogues, including d[Cha4,Lys8]VP, d[Cha4,Dab8]VP, d[Leu4,Lys8]VP, and d[Leu4,Dap8]VP, as the first selective agonists for the rat V1b receptor. acs.orgacs.org These findings underscore the importance of targeted amino acid substitutions in tailoring the receptor binding profile of vasopressin analogues for specific species, thereby improving their utility as precise research tools.
Deeper Elucidation of V1b Receptor-Mediated Physiological Effects
The vasopressin V1b receptor is predominantly located in the anterior pituitary, where its primary role is mediating the release of ACTH stimulated by AVP. sigmaaldrich.comnih.govelifesciences.org Beyond the pituitary, the V1b receptor is also present in other areas, including the brain, kidney, and adrenal medulla, and has been linked to complex behaviors such as stress, anxiety, and depression. sigmaaldrich.comnih.govresearchgate.net Despite the established role in ACTH secretion, a comprehensive understanding of the V1b receptor's broader physiological functions, particularly its involvement in complex behaviors and its actions in extra-pituitary tissues, remains an active area of investigation.
Future research endeavors aim to fully delineate the diverse physiological effects mediated specifically through the V1b receptor. The availability of highly selective V1b agonists, such as d[Cha4]AVP, represents a significant advancement, providing researchers with valuable pharmacological probes to investigate these effects in detail. researchgate.net Studies utilizing genetic models, such as V1b receptor-deficient mice, are also crucial for gaining insights into the in vivo roles of this receptor, including its critical involvement in regulating the HPA axis under varying conditions. nih.gov Further research is warranted to explore the V1b receptor's contribution to pancreatic islet cell function and hormone secretion, building on findings that AVP influences alpha and beta cells in a glucose-dependent manner, primarily via V1b receptors in beta cells. elifesciences.org
Design of Next-Generation Potent and Selective Ligands for Basic Research Tool Development
The advancement of basic research into the vasopressin system relies heavily on the availability of highly potent and selective ligands capable of discriminating between receptor subtypes. While significant progress has been made in developing V1b selective ligands, there is a continuous need for the design of next-generation tools with enhanced potency, improved selectivity profiles, and potentially novel pharmacological properties.
Future directions in this area involve the rational design and synthesis of novel peptide and non-peptide AVP analogues. Structure-activity relationship studies, particularly focusing on systematic modifications at critical positions like position 4 of dAVP, have been instrumental in identifying structural determinants of V1b receptor affinity and selectivity. nih.gov For example, studies have indicated that the length and branching of the aliphatic side chain at position 4 play a key role in optimal V1b selectivity. nih.gov The development of next-generation ligands will likely involve further sophisticated chemical modifications and the application of computational design approaches to predict and optimize ligand-receptor interactions. The ultimate goal is to create a more diverse and refined set of agonists and antagonists that can serve as precise tools for dissecting the specific roles of the V1b receptor in various physiological and pathophysiological processes.
Elucidating the Role of this compound Analogues in Complex Biological Interactions (e.g., Peptide-Ion Interactions)
Peptide hormones, including AVP and its analogues, operate within complex biological environments where they can engage in various interactions, such as those with ions and cellular membranes. These interactions can significantly influence peptide conformation, stability, and ultimately, their ability to bind to receptors and elicit biological responses. A thorough understanding of these complex interactions is essential for a complete picture of the pharmacological behavior of AVP analogues.
Research into the interaction of vasopressin-like peptides with metal ions, such as Cu2+, has demonstrated that modifications within the peptide sequence can markedly affect their capacity to coordinate these ions. psu.edu While specific studies on the peptide-ion interactions of this compound were not prominently featured in the search results, research on related vasopressin analogues indicates that structural changes, such as the substitution of an L-amino acid with a D-enantiomer at position 4, can lead to a decrease in the stability of complexes formed with ions like Cu2+. psu.edu Furthermore, studies employing membrane mimetic systems, including micelles and liposomes, have highlighted the crucial role of electrostatic interactions in mediating peptide-membrane associations and influencing peptide conformation. nih.gov Future research should specifically investigate these complex interactions for this compound and its analogues to understand how the cellular microenvironment influences their structural dynamics and how these interactions impact receptor binding and downstream signaling events. This includes detailed studies on the conformational behavior of these peptides in the presence of different membrane lipids and their potential interactions with various physiological ions.
Q & A
Q. What structural modifications differentiate d[Arg4]AVP from native arginine vasopressin (AVP), and how do these modifications impact receptor binding affinity?
- Methodological Answer : this compound is a synthetic analog of AVP where the Gln4 residue is replaced with D-arginine (d-Arg). This substitution alters steric and electrostatic interactions with vasopressin receptors. To assess binding affinity, researchers use competitive receptor-binding assays with radiolabeled AVP (e.g., ³H-AVP) in transfected cell lines expressing V1a, V1b, or V2 receptors. Dose-response curves are analyzed to calculate IC₅₀ values, with lower values indicating higher affinity .
- Example Data :
| Peptide | V1b IC₅₀ (nM) | V2 Selectivity Ratio (V1b/V2) |
|---|---|---|
| Native AVP | 2.1 | 1:1 |
| This compound | 120 | 1:5 |
| d[Cha4,Lys8]VP | 15 | 1:50 |
Q. What in vivo models are commonly used to evaluate the antidiuretic effects of this compound?
- Methodological Answer : Rodent models (e.g., Brattleboro rats or mice with diabetes insipidus) are used to measure urine osmolality and volume after subcutaneous or intravenous administration. Researchers employ metabolic cages for 24-hour urine collection, with osmolality analyzed via freezing-point depression. Controls include vehicle-treated cohorts and wild-type animals. Statistical significance is determined using ANOVA with post-hoc Tukey tests to compare treatment groups .
Advanced Research Questions
Q. How can researchers optimize the selectivity of this compound analogs for specific vasopressin receptor subtypes (e.g., V1b vs. V2)?
- Methodological Answer : Structure-activity relationship (SAR) studies systematically modify residues at positions 4 and 7. For example:
- Position 4 : Cyclohexylalanine (Cha) enhances V1b affinity due to hydrophobic interactions with transmembrane helices.
- Position 8 : Lysine substitution improves selectivity by reducing V2R binding through charge repulsion.
High-throughput screening (HTS) with fluorescence-based calcium mobilization assays in receptor-specific cell lines quantifies functional selectivity. Molecular dynamics simulations further predict binding pocket compatibility .
Q. What strategies resolve discrepancies between in vitro binding data and in vivo efficacy of this compound analogs?
- Methodological Answer : Contradictions often arise from pharmacokinetic (PK) factors (e.g., peptide stability, tissue penetration). Solutions include:
- Plasma Stability Assays : Incubate analogs in rodent plasma at 37°C; quantify degradation via HPLC-MS.
- Tissue Distribution Studies : Use radiolabeled peptides (e.g., ¹²⁵I-d[Arg4]AVP) to track biodistribution.
- Pharmacodynamic Modeling : Correlate receptor occupancy (from PET imaging) with physiological responses (e.g., antidiuresis) .
Q. How should researchers design experiments to validate the hypothesis that this compound modulates cellular signaling pathways beyond canonical Gq-coupled mechanisms?
- Methodological Answer : Use a multi-omics approach:
- Transcriptomics : RNA-seq of HEK293 cells expressing V1b receptors treated with this compound vs. native AVP.
- Phosphoproteomics : Enrich phosphorylated proteins via TiO₂ columns; identify pathways via KEGG enrichment.
- Functional Validation : CRISPR knockouts of non-canonical targets (e.g., β-arrestin) to assess signaling redundancy. Data integration tools like STRING or Metascape map cross-talk between pathways .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response data in receptor-binding studies?
- Answer :
- Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
- Report 95% confidence intervals and use F-tests to compare curve slopes between analogs.
- For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) .
Q. How should researchers document methodologies to ensure reproducibility in peptide synthesis and purification?
- Answer :
- Synthesis : Detail solid-phase peptide synthesis (SPPS) protocols, including resin type (e.g., Wang resin), coupling reagents (HBTU/HOBt), and deprotection steps (20% piperidine/DMF).
- Purification : Specify HPLC conditions (C18 column, gradient: 5–95% acetonitrile/0.1% TFA over 30 minutes).
- Characterization : Report MALDI-TOF mass spectra and analytical HPLC purity (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
